3-Ethyl-2-methylhexane
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Overview
Description
Valrubicin, marketed under the trade name Valstar, is a chemotherapy drug used primarily for the treatment of bladder cancer. It is a semisynthetic analog of doxorubicin, an anthracycline drug. Valrubicin is administered directly into the bladder to treat carcinoma in situ (CIS) that is resistant to Bacillus Calmette-Guérin (BCG) therapy .
Preparation Methods
Valrubicin is synthesized through a series of chemical reactions starting from doxorubicin. The synthesis involves the trifluoroacetylation of doxorubicin to produce N-trifluoroacetyladriamycin-14-valerate . The preparation of Valrubicin for clinical use involves dissolving it in a sterile, non-aqueous solution of polyoxyl castor oil and dehydrated alcohol . The solution is then diluted with 0.9% sodium chloride before administration .
Chemical Reactions Analysis
Valrubicin undergoes several types of chemical reactions, including:
Oxidation: Valrubicin can be oxidized to form various metabolites.
Reduction: The compound can be reduced under certain conditions, affecting its efficacy.
Substitution: Valrubicin can undergo substitution reactions, particularly involving its functional groups
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions are typically metabolites that retain some of the parent compound’s activity .
Scientific Research Applications
Valrubicin has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of anthracyclines.
Biology: Investigated for its effects on cellular processes and DNA interactions.
Medicine: Primarily used in the treatment of bladder cancer, particularly for patients who do not respond to BCG therapy
Industry: Utilized in the development of new chemotherapy drugs and formulations.
Mechanism of Action
Valrubicin exerts its effects by penetrating cells and intercalating into DNA. This inhibits the incorporation of nucleosides into nucleic acids, causing extensive chromosomal damage and arresting the cell cycle in the G2 phase . Although Valrubicin does not bind strongly to DNA, its metabolites interfere with the normal DNA breaking-resealing action of DNA topoisomerase II .
Comparison with Similar Compounds
Valrubicin is similar to other anthracyclines like doxorubicin and epirubicin. it is unique in its formulation for intravesical administration, making it particularly effective for bladder cancer treatment . Other similar compounds include:
Doxorubicin: Used for a variety of cancers but not specifically formulated for bladder cancer.
Epirubicin: Another anthracycline with a broader range of applications but different administration routes
Valrubicin’s uniqueness lies in its specific use for BCG-resistant bladder cancer and its formulation for direct bladder instillation .
Properties
CAS No. |
16789-46-1 |
---|---|
Molecular Formula |
C9H20 |
Molecular Weight |
128.25 g/mol |
IUPAC Name |
3-ethyl-2-methylhexane |
InChI |
InChI=1S/C9H20/c1-5-7-9(6-2)8(3)4/h8-9H,5-7H2,1-4H3 |
InChI Key |
MVLOWDRGPHBNNF-UHFFFAOYSA-N |
SMILES |
CCCC(CC)C(C)C |
Canonical SMILES |
CCCC(CC)C(C)C |
Synonyms |
3-Ethyl-2-methylhexane. |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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